molecular formula C₁₁H₁₀N₄ B043389 2-Amino-1-methylimidazo(4,5-f)quinoline CAS No. 102408-25-3

2-Amino-1-methylimidazo(4,5-f)quinoline

Cat. No. B043389
M. Wt: 198.22 g/mol
InChI Key: OVQPXFFZKPEXMR-UHFFFAOYSA-N
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Description

2-Amino-1-methylimidazo[4,5-f]quinoline (IQ) is a heterocyclic amine that can be found in cooked meat . It has been shown to have genotoxic effects in animals and mammalian cells, as well as genotoxic effects in the bacterial model organism .


Synthesis Analysis

IQ is a highly mutagenic heterocyclic amine formed in all cooked meats . It has been found to be a potent inducer of frameshift mutations in bacteria and carcinogenic in laboratory animals . The sequence-specific synthesis of oligonucleotides containing the minor dGuo-N2-IQ adduct has been reported .


Molecular Structure Analysis

The molecular formula of IQ is C11H10N4 . The molecular weight is 198.22 g/mol . The InChI is 1S/C11H10N4/c1-15-10-7-3-2-6-13-8(7)4-5-9(10)14-11(15)12/h2-6H,1H3,(H2,12,14) .


Chemical Reactions Analysis

IQ exhibits an extraordinarily high mutagenic potency in the Ames test . It has been shown to inhibit autophagy and induce endoplasmic reticulum stress .


Physical And Chemical Properties Analysis

IQ has a molecular weight of 198.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 198.090546336 g/mol . The topological polar surface area is 56.7 Ų .

Scientific Research Applications

Synthesis and Biological Activity

IQ and its derivatives are explored for their potential in developing novel bioactive compounds. The synthesis, structure-activity relationship, and biological activities of benzimidazole-quinoline derivatives are subjects of significant interest. These derivatives are investigated for their therapeutic potential against various illnesses, including cancer, bacterial, and fungal infections. The combination of quinoline with other bioactive heterocyclic moieties aims to produce hybrid molecules with novel antimicrobial properties (Salahuddin et al., 2023).

Anticorrosive Materials

Quinoline derivatives, including those related to IQ, are recognized for their effectiveness as anticorrosive agents. These compounds form stable chelating complexes with metal surfaces, which is valuable for protecting metals from corrosion. This application is particularly relevant in industrial settings where metal longevity is critical. Research in this area focuses on the modification of quinoline structures to enhance their anticorrosive properties (Verma et al., 2020).

Optoelectronic Materials

The structural aspects of IQ and its derivatives are exploited in the development of optoelectronic materials. Quinazoline and pyrimidine rings, related to the IQ structure, are incorporated into π-extended conjugated systems for the creation of luminescent and electroluminescent materials. These compounds are of interest for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The research aims to develop novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications (Lipunova et al., 2018).

Safety And Hazards

IQ is one of the most common heterocyclic amines (HCAs), which is a class of mutagenic/carcinogenic harmful compounds mainly found in high-protein thermal processed foods and contaminated environments . It has been shown to trigger liver damage by inhibiting autophagy and inducing endoplasmic reticulum stress .

properties

IUPAC Name

1-methylimidazo[4,5-f]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-15-10-7-3-2-6-13-8(7)4-5-9(10)14-11(15)12/h2-6H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQPXFFZKPEXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=C2C=CC=N3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20907481
Record name 1-Methyl-1,3-dihydro-2H-imidazo[4,5-f]quinolin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20907481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-methylimidazo[4,5-f]quinoline

CAS RN

102408-25-3
Record name 2-Amino-1-methylimidazo[4,5-f]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102408-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-methylimidazo(4,5-f)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102408253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1,3-dihydro-2H-imidazo[4,5-f]quinolin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20907481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-1-METHYLIMIDAZO(4,5-F)QUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D168622DN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
G Kaiser, D Harnasch, MT King, D Wild - Chemico-biological interactions, 1986 - Elsevier
We have synthesized 11 heterocyclic aromatic amines with chemical structures related to that of 2-amino-3-methylimidazo [4,5-f]quinoline (IQ), a potent mutagen occurring in broiled …
Number of citations: 27 www.sciencedirect.com
D Wild, E Gocke, D Harnasch, G Kaiser… - Mutation Research …, 1985 - Elsevier
IQ, a heterocyclic aromatic amine which is formed during the frying of meat, was prepared by chemical synthesis. Its genotoxic potential was studied in bacteria. Drosophila and in mice. …
Number of citations: 44 www.sciencedirect.com
FW Wiese, PA Thompson, FF Kadlubar - Carcinogenesis, 2001 - academic.oup.com
The activation of carcinogenic aromatic and heterocyclic amines and benzo[a]pyrene-7,8-diol to intracellular electrophiles by prostaglandin H synthase (COX) is well documentedfor …
Number of citations: 240 academic.oup.com
E Asan, I Fasshauer, D Wild, D Henschler - Carcinogenesis;(United …, 1987 - osti.gov
The formation of DNA adducts by the fried meat mutagen and carcinogen 2-amino-3-methylimidazo(4,5-f)quinoline (IQ) was studied by means of /sup 32/P-postlabeling of DNA digests …
Number of citations: 0 www.osti.gov
RD Holland, T Gehring, J Taylor, BG Lake… - Chemical research in …, 2005 - ACS Publications
Liquid chromatography electrospray ionization mass spectrometry (MS) with a triple quadrupole MS was used to identify known and novel heterocyclic aromatic amines (HAAs) in …
Number of citations: 21 pubs.acs.org
D Wild, RS Kerdar - Zeitschrift für Lebensmitteluntersuchung und …, 1998 - Springer
Relationships between the chemical structure of aromatic amines (including heterocyclic food mutagens) and genotoxic potency were originally established on the basis of Salmonella …
Number of citations: 8 link.springer.com
JW Gaubatz - The Journal of Nutritional Biochemistry, 1997 - Elsevier
Mutagenic heterocyclic amines are produced during the ordinary cooking of meats and fish. When metabolically activated, heterocyclic amines will form covalent adducts with DNA, …
Number of citations: 10 www.sciencedirect.com
FT Hatch, MG Knize, ME Colvin - Environmental and molecular …, 2001 - Wiley Online Library
The mutagenic/carcinogenic heterocyclic amines formed during the cooking of protein foods have been determined to be probable or possible human carcinogens. As part of a …
Number of citations: 84 onlinelibrary.wiley.com
Y Fang, Y Feng, M Li - QSAR & Combinatorial Science, 2008 - Wiley Online Library
Aromatic and heteroaromatic amines are widely used in industrial chemicals and can be found in cooked foods and in tobacco smoke. In this study, Quantitative Structure–Activity …
Number of citations: 6 onlinelibrary.wiley.com
R Suleman, T Hui, Z Wang, H Liu… - International Journal of …, 2020 - Wiley Online Library
The colour, textural profile and heterocyclic aromatic amines content of lamb patties cooked by charcoal grilling, infrared grilling and superheated steam roasting were investigated. The …
Number of citations: 37 ifst.onlinelibrary.wiley.com

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